molecular formula C24H21Cl2N3OS B3008904 (Z)-[(4-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine CAS No. 383148-24-1

(Z)-[(4-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine

Cat. No. B3008904
CAS RN: 383148-24-1
M. Wt: 470.41
InChI Key: IUGWTMNJICRQFJ-XAYXJRQQSA-N
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Description

The compound contains several functional groups including a methoxy group, a sulfanyl group, and an imidazo[1,2-a]pyridine group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of various intermediates . The synthesis could potentially involve the reaction of a 4-chlorophenyl methoxy group with a 2,7-dimethylimidazo[1,2-a]pyridin-3-yl group, followed by the addition of a 4-chlorophenyl sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the methoxy group could undergo nucleophilic substitution reactions, while the imidazo[1,2-a]pyridine group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents .

Future Directions

Future research could focus on synthesizing this compound and studying its chemical and biological properties. This could include investigating its potential biological activities and determining its physical and chemical properties .

properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3OS/c1-16-11-12-29-23(13-16)27-17(2)24(29)22(15-31-21-9-7-20(26)8-10-21)28-30-14-18-3-5-19(25)6-4-18/h3-13H,14-15H2,1-2H3/b28-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGWTMNJICRQFJ-XAYXJRQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NOCC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C(=N/OCC3=CC=C(C=C3)Cl)/CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[(4-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine

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